Fluorodifen

描述

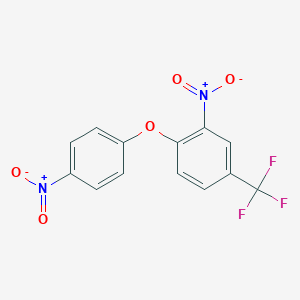

Structure

3D Structure

属性

IUPAC Name |

2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMCAJWVGYGUEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037553 |

Source

|

| Record name | Fluorodifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-05-3 |

Source

|

| Record name | Fluorodifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15457-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorodifen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorodifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorodifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorodifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORODIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4154A0WOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Fluorodifen

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluorodifen is a selective, pre- and early post-emergence herbicide belonging to the diphenyl ether class.[1] Its chemical name is 4-nitrophenyl 2-nitro-4-(trifluoromethyl)phenyl ether.[2] Primarily used for controlling a variety of annual broadleaf weeds and some grasses, it ensures the healthy growth of crops like soybeans and sunflowers.[1][3][4] The herbicidal action of this compound and other diphenyl ethers relies on the light-dependent inhibition of a key enzyme in the chlorophyll biosynthesis pathway, leading to rapid cellular damage in susceptible plants.[5][6] This guide provides a detailed overview of its commercial synthesis pathway, reaction mechanisms, and herbicidal mode of action.

This compound Synthesis Pathway

The commercial production of this compound is achieved through a concise two-step process centered on nucleophilic aromatic substitution, specifically a variation of the Ullmann condensation.[7][8] The pathway begins with the nitration of a readily available starting material, followed by the formation of the characteristic diaryl ether linkage.

Step 1: Nitration of 4-Chlorobenzotrifluoride The first step involves the nitration of 4-chlorobenzotrifluoride using a mixture of nitric and sulfuric acids ("mixed acid"). This reaction introduces a nitro group onto the aromatic ring, yielding the key intermediate, 2-chloro-5-(trifluoromethyl)nitrobenzene. The desired 2-nitro isomer is subsequently purified from the reaction mixture, typically via steam distillation.[7]

Step 2: Ullmann Condensation for Diaryl Ether Formation The second and final step is an Ullmann condensation reaction.[8] The purified intermediate, 2-chloro-5-(trifluoromethyl)nitrobenzene, is reacted with the sodium salt of 4-nitrophenol. In this nucleophilic aromatic substitution reaction, the phenoxide ion displaces the chloride on the first intermediate, forming the diaryl ether bond.[7] This reaction is generally facilitated by a copper catalyst.[8][9] The final crude product is isolated by diluting the mixture with water and acidifying it, followed by filtration, washing, and recrystallization from ethanol to yield technical-grade this compound.[7]

Caption: The two-step commercial synthesis pathway for this compound.

Reaction Mechanism

The key reaction in the synthesis of this compound is the Ullmann condensation, a copper-promoted nucleophilic aromatic substitution.[8]

-

Formation of the Nucleophile : 4-nitrophenol is deprotonated by a base (e.g., sodium hydroxide) to form the highly nucleophilic 4-nitrophenoxide anion.

-

Copper Catalyst Role : While the exact mechanism can vary, it is proposed that a copper(I) species is the active catalyst. This species can be generated in situ from a copper source. The copper(I) catalyst reacts with the aryl halide (2-chloro-5-(trifluoromethyl)nitrobenzene).

-

Nucleophilic Attack : The 4-nitrophenoxide attacks the aryl halide. The presence of electron-withdrawing groups (nitro and trifluoromethyl) on the aryl halide activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

-

Ether Formation : The reaction results in the formation of the C-O ether bond, yielding this compound and a copper halide salt.

The reaction typically requires high temperatures and polar, aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to proceed efficiently.[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on established chemical principles for nitration and Ullmann condensation reactions.

Experiment 1: Synthesis of 2-chloro-5-(trifluoromethyl)nitrobenzene (Intermediate)

-

Apparatus Setup : A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

-

Reaction Initiation : Charge the flask with 4-chlorobenzotrifluoride (1.0 eq).

-

Addition of Nitrating Agent : Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

-

Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification : Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring. Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate. The crude product is then purified by steam distillation to isolate the desired 2-nitro isomer.[7]

Experiment 2: Synthesis of this compound via Ullmann Condensation

-

Apparatus Setup : A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

-

Preparation of Phenoxide : To a solution of 4-nitrophenol (1.05 eq) in a polar aprotic solvent such as DMF, add sodium hydroxide (1.05 eq) and stir until a clear solution of the sodium salt is formed.

-

Catalyst and Reactant Addition : Add a catalytic amount of copper(I) chloride (e.g., 5 mol%). To this mixture, add the 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq) prepared in the previous step.

-

Reaction Execution : Heat the reaction mixture to a temperature between 120-150°C and maintain it for 6-12 hours under a nitrogen atmosphere. Monitor the reaction for the disappearance of the starting material by TLC or GC.

-

Product Isolation and Purification : After cooling to room temperature, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to precipitate the crude product.[7] Filter the solid, wash thoroughly with water, and then recrystallize from hot ethanol to obtain pure this compound as a yellow crystalline solid.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Yields are representative of typical Ullmann and nitration reactions and may vary based on specific conditions.

| Step | Reaction Type | Key Reactants | Key Conditions | Expected Yield |

| 1 | Electrophilic Aromatic Substitution (Nitration) | 4-Chlorobenzotrifluoride, HNO₃/H₂SO₄ | 0-10°C, 2-4 hours | 85-95% |

| 2 | Nucleophilic Aromatic Substitution (Ullmann Condensation) | 2-Chloro-5-(trifluoromethyl)nitrobenzene, 4-Nitrophenol Sodium Salt | 120-150°C, 6-12 hours, CuCl catalyst, DMF solvent | 70-85% |

Herbicidal Mechanism of Action

This compound, like other diphenyl ether herbicides, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5] This enzyme is critical for the biosynthesis of both chlorophylls and hemes in plants.

-

PPO Inhibition : this compound is absorbed by the weed and translocates to the chloroplasts, where it binds to and inhibits PPO.

-

Substrate Accumulation : Inhibition of PPO causes its substrate, protoporphyrinogen IX (Proto IX), to accumulate and leak from the chloroplast into the cytoplasm.

-

Photosensitizer Formation : In the cytoplasm, Proto IX is rapidly oxidized to protoporphyrin IX.

-

Light-Dependent Peroxidation : In the presence of light, protoporphyrin IX acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (³O₂) to generate highly destructive singlet oxygen (¹O₂), a reactive oxygen species (ROS).[5]

-

Membrane Destruction : Singlet oxygen initiates a chain reaction of lipid peroxidation, destroying the polyunsaturated fatty acids in cellular membranes. This leads to a rapid loss of membrane integrity, leakage of cellular contents, and ultimately, cell death and tissue necrosis.[6]

Caption: The mechanism of action of this compound as a PPO-inhibiting herbicide.

References

- 1. chem.garden [chem.garden]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. smagrichem.com [smagrichem.com]

- 6. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Ref: C 6989) [sitem.herts.ac.uk]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Fluorodifen

Introduction

This compound is a synthetic organic compound belonging to the diphenyl ether class of chemicals.[1] It is recognized for its herbicidal activity, primarily utilized in agricultural applications to control a variety of weeds.[2][3] The presence of a trifluoromethyl group and two nitro functional groups on its diphenyl ether backbone are characteristic features that contribute to its stability and mechanism of action.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and herbicidal mechanism of action of this compound.

Chemical Structure and Identification

This compound is an aromatic ether.[4] Its chemical structure consists of a p-nitrophenoxy group linked to a 2-nitro-4-(trifluoromethyl)benzene ring. The molecule does not possess any chiral centers and is therefore achiral.

The key functional groups are:

-

Diphenyl Ether: An ether linkage connecting two benzene rings.

-

Nitro Groups: Two nitro (-NO₂) groups, one on each aromatic ring.

-

Trifluoromethyl Group: A trifluoromethyl (-CF₃) group, which enhances the lipophilicity and stability of the molecule.[5]

Systematic Identification:

-

IUPAC Name: 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene[4][6]

-

Canonical SMILES: C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=C(C=C(C=C2)C(F)(F)F)--INVALID-LINK--[O-][1][4][10]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, solubility, and biological interactions.

| Property | Value | Reference(s) |

| Molecular Weight | 328.20 g/mol | [2][4][7][8] |

| Appearance | Yellowish-brown or yellow crystalline solid | [1][11] |

| Melting Point | 93-94 °C | [1][11] |

| Boiling Point | 371.1 ± 42.0 °C (Predicted) | [11] |

| Water Solubility | 2 mg/L (at 20 °C) | [1][11] |

| Organic Solvent Solubility (at 20°C) | Acetone: 750,000 mg/L (75% w/v) Benzene: 520,000 mg/L (52% w/v) Dichloromethane: 680,000 mg/L (68% w/v) Isopropanol: 120,000 mg/L (12% w/v) Methanol: 4,500 mg/L Toluene: 400,000 mg/L Hexane: 1,400 mg/L | [1][11] |

| LogP (Octanol-Water Partition Coefficient) | 3.7 (XLogP3) / 5.36 (LogP) | [4][12] |

| Vapor Pressure | 2.26 x 10⁻⁵ mmHg (at 25 °C) | [12] |

| Density | ~1.51 - 1.56 g/cm³ (estimate) | [11][12] |

Experimental Protocols

Synthesis of this compound

The commercial production of this compound is achieved through a two-step nucleophilic aromatic substitution process.[1]

Step 1: Nitration of 4-chlorobenzotrifluoride

-

4-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid (mixed acid).

-

This reaction yields 2-chloro-5-(trifluoromethyl)nitrobenzene.

-

The desired 2-nitro isomer is separated via steam distillation.

Step 2: Nucleophilic Aromatic Substitution

-

The intermediate, 2-chloro-5-(trifluoromethyl)nitrobenzene, is reacted with the sodium salt of 4-nitrophenol.

-

In this step, the chloride atom is displaced by the 4-nitrophenoxide ion to form the diaryl ether linkage.

-

The reaction mixture is then diluted with water and acidified.

-

The crude this compound product precipitates and is collected by filtration, washed, and recrystallized from ethanol to yield the technical-grade product.[1]

A workflow for the synthesis is visualized below.

Analytical Methods

While detailed experimental protocols are proprietary, the identification and quantification of this compound are typically performed using standard analytical techniques, including:

-

Mass Spectrometry (MS): Particularly Gas Chromatography-Mass Spectrometry (GC-MS), is used for separation and identification based on its mass-to-charge ratio.[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are available for structural elucidation.[4]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra can be used to identify functional groups.[4]

Mechanism of Action

This compound functions as a herbicide by inhibiting photosynthesis.[2][3] It belongs to the Herbicide Resistance Action Committee (HRAC) Group E and the Weed Science Society of America (WSSA) Group 14.[1] The primary target is the enzyme protoporphyrinogen oxidase (PPO).

The proposed mechanism involves the following steps:

-

Inhibition of PPO: this compound inhibits protoporphyrinogen oxidase, a key enzyme in the chlorophyll and heme biosynthesis pathway.

-

Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX (Protogen IX), in the cytoplasm.[13]

-

Spontaneous Oxidation: The accumulated Protogen IX leaks from its normal pathway and undergoes spontaneous, non-enzymatic oxidation to form protoporphyrin IX (Proto IX).[13]

-

Photosensitization and Cell Damage: Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death.[13]

This light-dependent mechanism of action is characteristic of diphenyl ether herbicides.

References

- 1. This compound (Ref: C 6989) [sitem.herts.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 15457-05-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H7F3N2O5 | CID 27295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. scbt.com [scbt.com]

- 9. This compound [webbook.nist.gov]

- 10. PubChemLite - this compound (C13H7F3N2O5) [pubchemlite.lcsb.uni.lu]

- 11. chembk.com [chembk.com]

- 12. This compound, CasNo.15457-05-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mode of Action of Fluorodifen in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorodifen is a selective diphenyl ether herbicide primarily utilized for the control of a wide range of annual broadleaf and some grass weeds.[1] Its herbicidal activity is contingent upon light, a characteristic feature of its mode of action. The core mechanism of this compound's phytotoxicity lies in its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the chlorophyll and heme biosynthesis pathways, leading to an accumulation of protoporphyrinogen IX. The subsequent oxidation of this intermediate to protoporphyrin IX, a powerful photosensitizer, triggers a cascade of oxidative damage, culminating in rapid cell death. This guide provides a comprehensive technical overview of this compound's mode of action, detailing the biochemical pathways, experimental validation, and mechanisms of plant resistance.

Primary Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound, as a member of the diphenyl ether herbicide class, exerts its primary phytotoxic effect through the inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This step is the final common reaction in the synthesis of both chlorophylls and hemes.

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids. This excess protoporphyrinogen IX diffuses out of the plastids and into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.

Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[2] Singlet oxygen is extremely damaging to cellular components, initiating a cascade of destructive oxidative processes.

Visualizing the Primary Mode of Action

Caption: Biochemical pathway illustrating this compound's inhibition of PPO.

Secondary Effects: Oxidative Stress and Cellular Damage

The generation of singlet oxygen initiates a series of detrimental secondary effects, primarily lipid peroxidation. This process involves the oxidative degradation of lipids within cellular membranes, leading to a loss of membrane integrity and function.

Lipid Peroxidation

The attack of singlet oxygen on polyunsaturated fatty acids in membranes initiates a chain reaction of lipid peroxidation, producing lipid radicals and lipid hydroperoxides. This disrupts the structure and fluidity of the plasma membrane, tonoplast, and organellar membranes, leading to uncontrolled leakage of cellular contents.

Impact on Photosynthesis and Pigment Content

While this compound's primary target is not the photosynthetic electron transport chain, the subsequent oxidative damage severely impacts photosynthesis. The degradation of chlorophyll and carotenoid pigments is a visible symptom of this compound's action, leading to the characteristic bleaching or "bronzing" of treated plant tissues. Carotenoids, which normally quench excess light energy and scavenge ROS, are overwhelmed and destroyed, further exacerbating the photooxidative damage.

Quantitative Data Summary

Table 1: Inhibitory Activity of Diphenyl Ether Herbicides on Protoporphyrinogen Oxidase (PPO)

| Herbicide | Plant Species | Tissue | IC₅₀ (nM) | Reference |

| Acifluorfen-methyl | Corn (Zea mays) | Etioplast | 4 | [3] |

| Acifluorfen-methyl | Barley (Hordeum vulgare) | Etioplast | >90% inhibition at 1 µM | [4] |

Table 2: Effect of Diphenyl Ether Herbicides on Plant Physiological Parameters

| Herbicide | Plant Species | Parameter | Effect | Reference |

| Acifluorfen | Cucumber (Cucumis sativus) | Protoporphyrin IX accumulation | Significant increase | [5] |

| Acifluorfen | Mustard (Sinapis alba) | Electrolyte leakage | Increased with light exposure | [5] |

| Oxyfluorfen | Mustard (Sinapis alba) | Ethane production (lipid peroxidation indicator) | Significant increase | [5] |

| Oxyfluorfen | Rice (Oryza sativa) | Superoxide dismutase (SOD) activity | Increased | [6] |

| Oxyfluorfen | Rice (Oryza sativa) | Catalase (CAT) activity | Increased | [6] |

| Oxyfluorfen | Rice (Oryza sativa) | Ascorbate peroxidase (APX) activity | Increased | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mode of action of diphenyl ether herbicides like this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on PPO activity.

Principle: PPO activity is measured by monitoring the fluorescence of protoporphyrin IX formed from the oxidation of protoporphyrinogen IX. The reduction in the rate of protoporphyrin IX formation in the presence of the herbicide indicates inhibition.

Materials:

-

Plant tissue (e.g., etiolated corn or barley seedlings)

-

Homogenization buffer (e.g., 0.5 M sucrose, 100 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 1 mM EDTA, 4 mM dithiothreitol)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM dithiothreitol, 0.05% Tween 80)

-

Protoporphyrinogen IX (substrate)

-

This compound (or other test herbicide) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrofluorometer

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold homogenization buffer. Filter the homogenate and centrifuge to pellet plastids or mitochondria. Resuspend the pellet in assay buffer.

-

Assay Mixture: In a cuvette, combine the assay buffer, enzyme extract, and various concentrations of this compound (or solvent control).

-

Reaction Initiation: Add protoporphyrinogen IX to the cuvette to start the reaction.

-

Measurement: Immediately measure the increase in fluorescence (excitation ~405 nm, emission ~633 nm) over time at a constant temperature.

-

Data Analysis: Calculate the initial reaction rates. Determine the concentration of this compound that causes 50% inhibition of PPO activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. This compound (Ref: C 6989) [sitem.herts.ac.uk]

- 2. Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiological Basis for Differential Sensitivities of Plant Species to Protoporphyrinogen Oxidase-Inhibiting Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide on the Core Mechanism of Photosynthesis Inhibition by Fluorodifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorodifen, a selective diphenyl ether herbicide, effectively controls a range of broadleaf weeds. Its primary mode of action is not the direct inhibition of the photosynthetic electron transport chain, a common mechanism for many herbicides, but rather the potent inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition triggers a cascade of photodynamic events within the plant cell, leading to rapid cellular damage and death. This technical guide provides a detailed examination of the molecular mechanism of this compound's herbicidal activity, focusing on its interaction with PPO, the subsequent physiological and biochemical consequences, and standardized methodologies for its evaluation.

Introduction to this compound

This compound (CAS No. 15457-05-3) is a member of the diphenyl ether class of herbicides.[1][2][3] Its chemical structure, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene, is pivotal to its biological activity.[3] While broadly categorized as a photosynthesis inhibitor, its mechanism is indirect, relying on the light-dependent generation of reactive oxygen species (ROS) that ultimately disrupt cellular integrity.[2]

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C13H7F3N2O5 | [1][3][4] |

| Molecular Weight | 328.20 g/mol | [1][3][4] |

| Melting Point | 94°C | [4][5] |

| Water Solubility | 2 mg/L (at 20°C) | [4][5] |

| Log P (Octanol-Water Partition Coefficient) | 3.7 | [3] |

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of this compound and other diphenyl ether herbicides is protoporphyrinogen oxidase (PPO or Protox), a key enzyme in the tetrapyrrole biosynthesis pathway.[6][7] This pathway is essential for the synthesis of both chlorophylls (crucial for photosynthesis) and hemes (vital for respiration).[7]

The Role of Protoporphyrinogen Oxidase

PPO, a flavoprotein located in the plastid envelope, catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This is the final common step in the synthesis of chlorophyll and heme.

Competitive Inhibition by this compound

This compound acts as a competitive inhibitor of PPO. Its molecular structure mimics that of the natural substrate, Protogen IX, allowing it to bind to the active site of the enzyme. This binding event blocks the access of Protogen IX, effectively halting the production of Proto IX within the plastid. While specific kinetic data for this compound is limited in publicly available literature, studies on the closely related diphenyl ether herbicide acifluorfen demonstrate competitive inhibition with respect to protoporphyrinogen IX.[8]

Inhibitory Kinetics of a Related Diphenyl Ether Herbicide (Acifluorfen-methyl) against PPO:

| Herbicide | Plant Species | Inhibition Type | Ki (nM) |

| Acifluorfen-methyl | Maize (Zea mays) | Competitive | 5 |

| Acifluorfen-methyl | Mouse | Competitive | 1.4 |

Note: This data is for the related compound acifluorfen-methyl and is intended to be illustrative of the inhibitory mechanism of diphenyl ether herbicides. Specific kinetic parameters for this compound should be determined experimentally.

The Cascade of Phytotoxicity: From PPO Inhibition to Cellular Death

The inhibition of PPO by this compound initiates a sequence of events that culminate in rapid, light-dependent phytotoxicity.

Accumulation and Extrusion of Protoporphyrinogen IX

With PPO inhibited, its substrate, Protogen IX, accumulates within the plastid. This excess Protogen IX is then exported from the plastid into the cytoplasm.

Cytoplasmic Oxidation and Generation of Protoporphyrin IX

In the cytoplasm, the accumulated Protogen IX is rapidly oxidized to Proto IX by a different, herbicide-insensitive peroxidase activity, likely located at the plasma membrane.

Photosensitization and Reactive Oxygen Species (ROS) Generation

The resulting Proto IX is a potent photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O2). This initiates a cascade of reactive oxygen species (ROS) production, including superoxide radicals (O2•−) and hydroxyl radicals (•OH).

Lipid Peroxidation and Membrane Damage

The generated ROS, particularly singlet oxygen, are highly destructive to cellular components. They initiate a chain reaction of lipid peroxidation in cellular membranes, including the plasma membrane and tonoplast. This process destroys the integrity of the membranes, leading to leakage of cellular contents, rapid desiccation, and ultimately, cell death. The visible symptoms of this damage are chlorosis (yellowing) and necrosis (tissue death).

Signaling Pathway of this compound-Induced Phytotoxicity

Caption: Mechanism of this compound-induced phototoxicity.

Experimental Protocols for Evaluating this compound's Effects

The following are generalized protocols for assessing the herbicidal activity of this compound. Specific parameters may need to be optimized based on the plant species and experimental conditions.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibitory effect of this compound on PPO activity.

Methodology:

-

Enzyme Extraction: Isolate intact chloroplasts or mitochondria from the target plant species. Homogenize leaf tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing sorbitol, EDTA, and DTT). Centrifuge the homogenate to pellet the organelles, which are then resuspended in an assay buffer.

-

Substrate Preparation: Synthesize protoporphyrinogen IX from protoporphyrin IX using sodium amalgam under anaerobic conditions.

-

Assay: The reaction mixture contains the enzyme extract, assay buffer, and varying concentrations of this compound (or a solvent control). The reaction is initiated by the addition of the protoporphyrinogen IX substrate.

-

Detection: The activity of PPO is determined by measuring the rate of protoporphyrin IX formation. This can be done spectrofluorometrically by monitoring the increase in fluorescence at an excitation wavelength of ~405 nm and an emission wavelength of ~633 nm.

-

Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow for PPO Inhibition Assay

Caption: Workflow for determining PPO inhibition by this compound.

Measurement of Reactive Oxygen Species (ROS)

ROS generation can be quantified using fluorescent probes.

Methodology:

-

Plant Treatment: Treat leaf discs or whole plants with various concentrations of this compound and expose them to light for a defined period.

-

Probe Infiltration: Infiltrate the treated plant tissue with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which detects hydrogen peroxide and other ROS.

-

Fluorescence Measurement: Measure the fluorescence of the tissue using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of ROS.

-

Data Analysis: Quantify the fluorescence and compare the levels in treated samples to untreated controls.

Lipid Peroxidation Assay (TBARS Assay)

Lipid peroxidation is commonly assessed by measuring the formation of malondialdehyde (MDA), a byproduct of this process, using the thiobarbituric acid reactive substances (TBARS) assay.[9]

Methodology:

-

Sample Preparation: Treat plants with this compound and expose to light. Homogenize the plant tissue in a trichloroacetic acid (TCA) solution.

-

Reaction: Add thiobarbituric acid (TBA) solution to the homogenate and heat the mixture in a water bath.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculation: The concentration of MDA can be calculated using its extinction coefficient. An increase in MDA content indicates a higher level of lipid peroxidation.[9]

Chlorophyll and Carotenoid Content Measurement

The degradation of pigments is a secondary effect of the membrane damage caused by this compound.

Methodology:

-

Pigment Extraction: Homogenize this compound-treated and control plant tissue in 80% acetone.

-

Spectrophotometry: Centrifuge the homogenate and measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.

-

Calculation: Use standard equations (e.g., Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.

Conclusion

The primary mechanism of photosynthesis inhibition by this compound is the competitive inhibition of protoporphyrinogen oxidase. This leads to the light-dependent accumulation of the photosensitizer protoporphyrin IX, which in turn generates reactive oxygen species that cause extensive lipid peroxidation and membrane damage, resulting in rapid cell death. Understanding this detailed mechanism is crucial for the development of new herbicidal compounds and for managing the evolution of weed resistance. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's herbicidal effects. Further research to determine the specific kinetic parameters of this compound's interaction with PPO from various plant species is warranted.

References

- 1. scbt.com [scbt.com]

- 2. CAS 15457-05-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C13H7F3N2O5 | CID 27295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. This compound | 15457-05-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Degradation of Fluorodifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluorodifen, a diphenyl ether herbicide, has been utilized in agriculture for the control of various weeds. Understanding its environmental fate, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of this compound, including its breakdown products, the pathways through which it degrades, and the experimental methodologies used to study these processes.

Core Degradation Pathways of this compound

The degradation of this compound in the environment is a complex process influenced by both biotic and abiotic factors. The primary degradation mechanism involves the cleavage of the ether linkage, a characteristic feature of diphenyl ether herbicides. This initial step is often followed by further transformations of the resulting aromatic rings.

Biotic Degradation

Microbial activity plays a significant role in the breakdown of this compound in soil. Studies have shown that soil microorganisms can utilize this compound as a carbon and nitrogen source, leading to its degradation. The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the ether linkage . This cleavage results in the formation of two primary degradation products: p-nitrophenol and 3-trifluoromethyl-4-nitrophenol .[1] Following the cleavage of the ether bond, further degradation of these phenolic intermediates can occur. One identified product from the breakdown of the phenolic rings is quinol .[1] The degradation process is also accompanied by the release of nitrite ions from the nitro groups attached to the aromatic rings.[1]

The rate of microbial degradation can be influenced by environmental conditions. For instance, the degradation of this compound by soil microorganisms was observed to proceed over 5 days when alternative carbon and nitrogen sources like benzoate or acetate and ammonium sulphate were present.[1] In contrast, when this compound was the sole source of carbon and nitrogen, the degradation process extended for more than 5 weeks.[1]

The general pathway for the biotic degradation of this compound can be visualized as follows:

Abiotic Degradation

Abiotic degradation of pesticides can occur through processes such as hydrolysis and photolysis. While specific studies on the abiotic degradation of this compound are limited, the general behavior of diphenyl ether herbicides suggests that these pathways are relevant.

Hydrolysis: The ether linkage in diphenyl ether herbicides can be susceptible to hydrolysis, particularly under alkaline conditions.[2][3] This chemical breakdown would lead to the same initial products as microbial degradation: p-nitrophenol and 3-trifluoromethyl-4-nitrophenol. The rate of hydrolysis is influenced by pH and temperature, with higher pH values generally accelerating the process.[2][3]

Photolysis: Photodegradation, or the breakdown of molecules by light, is another important abiotic degradation route for many pesticides.[4] For diphenyl ether herbicides, photolysis can involve cleavage of the ether bond and transformations of the aromatic rings. While specific photoproducts of this compound have not been extensively documented, it is plausible that photolytic degradation contributes to its overall dissipation in the environment, particularly in aqueous systems and on soil surfaces.

Quantitative Data on this compound Degradation

| Parameter | Value | Conditions | Reference |

| Degradation Time | 5 days | Soil with additional C and N sources | [1] |

| Degradation Time | > 5 weeks | Soil with this compound as sole C and N source | [1] |

Experimental Protocols

Standardized methods are crucial for the reliable study of pesticide degradation. The following sections outline general experimental protocols that can be adapted for investigating the degradation of this compound.

Soil Degradation Study (Aerobic and Anaerobic) - Adapted from OECD Guideline 307

This protocol is designed to evaluate the aerobic and anaerobic transformation of chemicals in soil.[7][8][9][10][11]

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Test substance: Radiolabeled (e.g., ¹⁴C-labeled) this compound is recommended for pathway analysis and mass balance.[8][11]

-

Soil: Representative agricultural soils with varying characteristics (e.g., organic carbon content, pH, texture).[11]

-

Incubation vessels: Biometer flasks or a flow-through system.[7][10]

-

Analytical equipment: HPLC with UV and/or radio detection, Liquid Scintillation Counter (LSC), and Mass Spectrometer (LC-MS/MS).[8]

Procedure:

-

Soil Preparation and Treatment:

-

Incubation:

-

Sampling and Analysis:

-

Collect soil samples at predetermined time intervals.

-

Extract this compound and its degradation products from the soil using appropriate solvents.

-

Analyze the extracts using HPLC to quantify the parent compound and its metabolites. LC-MS/MS can be used for the identification of unknown degradation products.

-

For radiolabeled studies, measure the evolved ¹⁴CO₂ and the amount of non-extractable (bound) residues to establish a mass balance.[7]

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) of this compound.

-

Identify and quantify the major degradation products.

-

Propose a degradation pathway based on the identified metabolites.

Analytical Method for this compound and its Degradation Products (HPLC-MS)

Objective: To develop a sensitive and specific method for the simultaneous quantification and identification of this compound and its primary degradation products (p-nitrophenol and quinol) in soil and water matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS), preferably a tandem mass spectrometer (MS/MS) for higher selectivity and structural confirmation.

General HPLC-MS Conditions (to be optimized):

-

Column: A reversed-phase C18 column is commonly used for the separation of such compounds.

-

Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of formic acid or ammonium formate to improve ionization).

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

-

MS Detection: Selected Reaction Monitoring (SRM) for quantification of known compounds and full scan or product ion scan for the identification of unknown metabolites.

Sample Preparation:

-

Soil:

-

Extraction: Ultrasonic extraction with a mixture of dichloromethane and n-hexane (2:1, v/v) can be employed.[12]

-

Clean-up: Liquid-liquid partitioning with a strong alkaline solution (pH > 12) to separate the phenolic compounds into the aqueous phase.[12] The aqueous phase is then acidified (pH < 2) and back-extracted into an organic solvent like dichloromethane-ethyl acetate (4:1, v/v).[12]

-

Concentration: The final extract is evaporated to dryness and reconstituted in the initial mobile phase for analysis.

-

-

Water:

-

Solid-Phase Extraction (SPE): Pass the water sample through a C18 SPE cartridge to concentrate the analytes.

-

Elution: Elute the analytes from the cartridge with a suitable solvent like methanol or acetonitrile.

-

Concentration: Evaporate the eluate and reconstitute in the mobile phase.

-

Conclusion

The degradation of this compound is primarily initiated by the microbial cleavage of its ether bond, leading to the formation of p-nitrophenol and 3-trifluoromethyl-4-nitrophenol, which can be further degraded. While this provides a foundational understanding, there is a notable lack of comprehensive quantitative data and detailed studies on abiotic degradation and plant metabolism specific to this compound. The experimental protocols outlined in this guide, based on established methodologies for similar compounds, provide a framework for researchers to conduct further investigations to fill these knowledge gaps. A more complete understanding of the environmental fate of this compound will enable more accurate risk assessments and inform best practices for its use in agriculture.

References

- 1. Metabolism of this compound by soil microorganisms-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 2. atticusllc.com [atticusllc.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Biotic and abiotic degradation of pesticide Dufulin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides [hjgcjsxb.org.cn]

- 7. oecd.org [oecd.org]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 10. content.fera.co.uk [content.fera.co.uk]

- 11. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. ykcs.ac.cn [ykcs.ac.cn]

The Environmental Fate and Mobility of Fluorodifen in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the environmental fate and mobility of Fluorodifen in soil, specifically its soil degradation half-life (DT50), soil-water partition coefficient (Kd), and organic carbon-normalized adsorption coefficient (Koc), is limited. The data presented in this guide for related diphenyl ether herbicides is for comparative and illustrative purposes. This guide provides detailed experimental protocols based on international guidelines to enable researchers to determine these parameters for this compound.

Introduction

This compound is a diphenyl ether herbicide used for the selective control of broadleaf weeds. Understanding its environmental fate and mobility in soil is crucial for assessing its potential environmental impact, including its persistence, potential for groundwater contamination, and effects on non-target organisms. This technical guide provides an in-depth overview of the key processes governing the behavior of this compound in the soil environment, detailed experimental protocols for its assessment, and a summary of available data for structurally related compounds.

Core Concepts in Environmental Fate and Mobility

The environmental fate and mobility of a pesticide like this compound in soil are primarily governed by a combination of three key processes:

-

Degradation: The breakdown of the chemical into simpler compounds. This can occur through biotic (microbial) or abiotic (chemical or photochemical) processes. The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

-

Adsorption (Sorption): The process by which the chemical binds to soil particles. This is a critical factor in determining its mobility. Adsorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Higher values indicate stronger binding and lower mobility.

-

Transport (Mobility): The movement of the chemical through the soil profile. This is primarily influenced by its adsorption characteristics and the movement of water through the soil (leaching).

Data Presentation: Environmental Fate Parameters of Diphenyl Ether Herbicides

Due to the scarcity of specific data for this compound, this section presents a summary of soil degradation and sorption data for other common diphenyl ether herbicides to provide a general understanding of the expected behavior of this class of compounds.

| Herbicide | Soil Half-Life (DT50) (days) | Soil Adsorption Coefficient (Kd) (mL/g) | Organic Carbon Partition Coefficient (Koc) (mL/g) | Reference(s) |

| Oxyfluorfen | 30 - 75 | - | 1860 - 5000 | [1] |

| Acifluorfen | ~59 | 0.57 - 43.10 | ~113 | [2] |

| Lactofen | 1 - 7 | - | ~10,000 | [3][4] |

| Bifenox | 3 - 7 | - | 2658 - 3107 | [5] |

Note: These values can vary significantly depending on soil type, organic matter content, pH, temperature, and moisture content.

Degradation of this compound in Soil

Microbial Degradation

The primary route of this compound degradation in soil is expected to be through microbial metabolism. Studies on soil microorganisms have suggested that the initial step in the degradation pathway is the hydrolysis of the ether linkage.[3] This cleavage would result in the formation of p-nitrophenol and 2-nitro-4-(trifluoromethyl)phenol. These intermediate metabolites are then likely further degraded by soil microbes. The degradation of this compound has been observed to proceed over 5 days in the presence of other carbon and nitrogen sources, and for more than 5 weeks when it is the sole source of these nutrients.[3]

Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis on the soil surface may also contribute to the overall dissipation of this compound, although microbial degradation is generally the more significant pathway for diphenyl ether herbicides.

Signaling Pathway for Microbial Degradation of this compound

Figure 1: Proposed microbial degradation pathway of this compound in soil.

Mobility of this compound in Soil

The mobility of this compound in soil is expected to be limited due to its chemical structure, which is typical of diphenyl ether herbicides. These compounds are generally characterized by low water solubility and a tendency to adsorb to soil organic matter and clay particles. A high Koc value would indicate low mobility and a low potential for leaching into groundwater.

Experimental Protocols

The following sections detail standardized laboratory and field protocols for determining the key environmental fate parameters of this compound in soil, based on OECD and EPA guidelines.

Soil Degradation Rate (OECD 307: Aerobic and Anaerobic Transformation in Soil)

Objective: To determine the rate of aerobic and anaerobic degradation of this compound in soil and to identify its major degradation products.

Methodology:

-

Test System: Samples of at least three different soil types are collected, sieved (2 mm), and characterized (pH, organic carbon, texture, etc.).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Anaerobic: Soil is incubated under aerobic conditions for a period to reduce the redox potential, and then flooded with nitrogen to create anaerobic conditions.

-

-

Sampling and Analysis: At various time intervals, replicate soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

-

Data Analysis: The dissipation of this compound over time is plotted, and the degradation half-life (DT50) is calculated using appropriate kinetic models (e.g., first-order kinetics).

Figure 2: Experimental workflow for determining soil degradation rate.

Adsorption/Desorption (OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound.

Methodology:

-

Test System: A minimum of five different soil types with varying organic carbon content, pH, and texture are used.

-

Equilibration: Known concentrations of radiolabeled this compound in a 0.01 M CaCl₂ solution are added to known amounts of soil in centrifuge tubes. The tubes are agitated (e.g., on a shaker) for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

-

Phase Separation: The soil suspension is centrifuged to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: The concentration of this compound in the aqueous phase is determined by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The adsorption isotherm is plotted (amount adsorbed vs. equilibrium concentration). The Freundlich or Langmuir equation is used to model the data and calculate the Kd value. The Koc is then calculated using the formula: Koc = (Kd / % organic carbon) * 100.

-

Desorption: After the adsorption phase, the supernatant is replaced with a fresh pesticide-free solution, and the process is repeated to determine the extent of desorption.

Figure 3: Experimental workflow for determining adsorption/desorption coefficients.

Mobility/Leaching (Column Leaching Studies)

Objective: To assess the potential for this compound and its major metabolites to leach through the soil profile.

Methodology:

-

Column Preparation: Undisturbed or repacked soil columns (typically 30-50 cm in length) are prepared using representative soil types.

-

Application: A known amount of radiolabeled this compound is applied to the top of the soil column.

-

Leaching: A simulated rainfall or irrigation event is applied to the top of the column at a controlled rate.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.

-

Analysis: The collected leachate fractions are analyzed for the presence of the parent compound and its metabolites. After the leaching is complete, the soil column is sectioned, and each section is extracted and analyzed to determine the distribution of the chemical within the soil profile.

-

Data Interpretation: The results provide a profile of the mobility of this compound in the soil, indicating its potential to reach lower soil layers and groundwater.

Conclusion

References

Ecotoxicology of Fluorodifen on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorodifen, a diphenyl ether herbicide, has been utilized for the control of a variety of weeds. While effective in its agricultural application, concerns regarding its potential impact on non-target organisms are pertinent for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the ecotoxicology of this compound, focusing on its effects on a range of non-target organisms. Due to the limited availability of specific quantitative data for this compound, this guide also draws upon data from other diphenyl ether herbicides to provide a broader understanding of the potential toxicological profile of this class of compounds. This guide summarizes available quantitative toxicity data, outlines detailed experimental protocols for ecotoxicological assessment, and visualizes key mechanistic pathways and experimental workflows.

Introduction

This compound (p-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether) belongs to the diphenyl ether class of herbicides. Its herbicidal activity stems from the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways.[1][2][3] This mode of action, while effective against target weeds, raises questions about its potential effects on non-target organisms that share similar biochemical pathways. Understanding the ecotoxicological profile of this compound is crucial for evaluating its environmental safety and for the development of more selective and environmentally benign herbicides.

Ecotoxicological Effects on Non-Target Organisms

The available data on the ecotoxicity of this compound to non-target organisms is limited. Therefore, this section presents a summary of the known effects of this compound and other related diphenyl ether herbicides on various non-target species.

Aquatic Organisms

2.1.1. Fish

While a precise LC50 value for this compound in specific fish species could not be found in the reviewed literature, diphenyl ether herbicides as a class have been shown to induce hepatotoxicity, oxidative stress, and DNA damage in fish.[5] For instance, exposure of zebrafish to other diphenyl ethers has resulted in significant alterations in antioxidant enzyme activities and histopathological changes in the liver.[5]

2.1.2. Aquatic Invertebrates

Limited specific data exists for the toxicity of this compound to aquatic invertebrates. For other agricultural chemicals, Daphnia magna is a common test organism for acute and chronic toxicity studies.[6][7][8] The 48-hour EC50 is a standard endpoint for assessing acute toxicity.[7]

2.1.3. Algae

Herbicides that inhibit photosynthesis or pigment synthesis can be highly toxic to algae.[9][10] Diphenyl ether herbicides are known to affect these pathways. While specific EC50 values for this compound on algae are not widely reported, studies on other herbicides show that 72-hour algal growth inhibition tests are standard for determining toxicity.[9][11]

Terrestrial Organisms

2.2.1. Soil Organisms

Earthworms are key bioindicators for soil health. Studies on the effects of herbicides on earthworms like Eisenia fetida often assess acute toxicity (LC50) and sublethal effects on reproduction and growth.[12] While no specific LC50 for this compound on earthworms was found, exposure to other herbicides has been shown to cause mortality, weight loss, and reduced cocoon production.

2.2.2. Bees

Quantitative Ecotoxicity Data

A comprehensive summary of specific quantitative ecotoxicity data for this compound is challenging due to limited publicly available information. The following table provides a general overview of the type of data required for a thorough ecotoxicological assessment, with placeholder values where specific data for this compound was not found.

| Organism Group | Species | Endpoint | Value (mg/L or µg/cm²) | Reference |

| Aquatic | ||||

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | Data not available | |

| Cyprinus carpio (Common Carp) | 96-hr LC50 | Data not available | ||

| Invertebrates | Daphnia magna (Water Flea) | 48-hr EC50 | Data not available | |

| Algae | Selenastrum capricornutum | 72-hr EC50 | Data not available | |

| Terrestrial | ||||

| Soil Organisms | Eisenia fetida (Earthworm) | 14-day LC50 | Data not available | |

| Reproduction (NOEC) | Data not available | |||

| Arthropods | Apis mellifera (Honeybee) | 48-hr Contact LD50 | Data not available | |

| 48-hr Oral LD50 | Data not available |

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable ecotoxicity data. The following sections outline typical methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

4.1.1. Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

-

Methodology:

-

A range of concentrations of the test substance is prepared in water.

-

Groups of fish are exposed to each concentration in a static, semi-static, or flow-through system.

-

Mortality and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

The LC50 is calculated using statistical methods.

-

4.1.2. Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

-

Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna.

-

Methodology:

-

A series of test concentrations are prepared.

-

Young daphnids are exposed to the test concentrations for 48 hours.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

The EC50 is determined statistically.

-

4.1.3. Algal Growth Inhibition Test (OECD 201)

-

Objective: To determine the effects of a substance on the growth of a unicellular green alga.

-

Test Organism: Selenastrum capricornutum or other green algae.

-

Methodology:

-

Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours.

-

Algal growth is measured at 24, 48, and 72 hours using cell counts or a surrogate measurement like chlorophyll fluorescence.

-

The EC50 for growth rate inhibition is calculated.

-

Terrestrial Toxicity Testing

4.2.1. Earthworm Acute Toxicity Test (OECD 207)

-

Objective: To assess the acute toxicity of a substance to earthworms.

-

Test Organism: Eisenia fetida.

-

Methodology:

-

The test substance is mixed into an artificial soil substrate.

-

Earthworms are exposed to the treated soil for 14 days.

-

Mortality is assessed at 7 and 14 days, and the LC50 is calculated.

-

Analytical Methods for Residue Analysis

Accurate determination of this compound concentrations in environmental matrices is crucial for exposure assessment.

-

Sample Preparation: Extraction of this compound from water, soil, or biological tissues typically involves liquid-liquid extraction or solid-phase extraction.[15][16]

-

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the quantification of pesticide residues.[15][16] Gas chromatography-mass spectrometry (GC-MS) can also be employed.[15]

Signaling Pathways and Mechanism of Action

The primary mode of action of diphenyl ether herbicides in plants is the inhibition of protoporphyrinogen oxidase (PPO).[1][2][3] This enzyme is also present in non-target organisms, including animals, where it is involved in the heme biosynthetic pathway.

5.1. Inhibition of Protoporphyrinogen Oxidase

Inhibition of PPO by diphenyl ether herbicides leads to the accumulation of protoporphyrinogen IX.[17] This substrate then leaks from its normal cellular location and is oxidized by a different, herbicide-insensitive enzyme in the cytoplasm, resulting in the formation of protoporphyrin IX.[17]

5.2. Oxidative Stress

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.[17] This leads to lipid peroxidation, membrane damage, and ultimately cell death.[18] In non-photosynthetic organisms, while the light-dependent activation is not the primary mechanism, the disruption of the heme pathway and potential for ROS generation can still lead to oxidative stress.[19][20] Studies on fish exposed to other herbicides have demonstrated an increase in oxidative stress biomarkers.[19][21]

5.3. Potential for Endocrine Disruption

Some diphenyl ether compounds, such as polybrominated diphenyl ethers (PBDEs), have been identified as endocrine-disrupting chemicals (EDCs).[22][23][24][25] They can interfere with thyroid hormone homeostasis and have been linked to reproductive and developmental effects in wildlife.[23][25] While the endocrine-disrupting potential of this compound specifically has not been extensively studied, its structural similarity to other diphenyl ethers warrants further investigation in this area.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound in non-target organisms.

Experimental Workflow

Caption: General workflow for conducting ecotoxicity tests.

Logical Relationship

Caption: Logical flow from exposure to population impact.

Conclusion

The available information suggests that this compound, as a diphenyl ether herbicide, has the potential to cause adverse effects in non-target organisms, primarily through the inhibition of protoporphyrinogen oxidase and subsequent oxidative stress. However, a significant data gap exists regarding specific quantitative toxicity values for this compound across a range of representative non-target species. To conduct a thorough and accurate environmental risk assessment, further research is imperative to generate robust ecotoxicological data for this compound. Standardized testing protocols, such as those provided by the OECD, should be employed to ensure data quality and comparability. Furthermore, investigations into the potential endocrine-disrupting effects of this compound are warranted given the known properties of other compounds in this chemical class. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and emphasizing the critical need for further investigation into the ecotoxicology of this compound.

References

- 1. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H7F3N2O5 | CID 27295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 7. ENVIRONMENTAL [oasis-lmc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. boerenlandvogels.nl [boerenlandvogels.nl]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. biologicaldiversity.org [biologicaldiversity.org]

- 15. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. A review: oxidative stress in fish induced by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The effects of diphenyl diselenide on oxidative stress biomarkers in Cyprinus carpio exposed to herbicide quinclorac (Facet®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Endocrine Disruption in Wildlife | Oncohema Key [oncohemakey.com]

- 24. Endocrine disrupting chemicals: Impact on human health, wildlife and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the History and Development of Fluorodifen as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorodifen is an obsolete diphenyl ether herbicide, first reported in 1968 and developed by Ciba-Geigy. It was utilized for the pre- and early post-emergence control of a variety of annual grasses and broadleaf weeds in several major crops, including soybeans, cotton, rice, and peanuts. Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid lipid peroxidation and cell membrane disruption, ultimately resulting in weed death. While effective, this compound has been largely supplanted by newer herbicides with more favorable toxicological and environmental profiles. This guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, and toxicological profile of this compound, based on available scientific literature.

Introduction and Historical Development

First reported in 1968, this compound emerged from the herbicide discovery programs of Ciba-Geigy AG, a predecessor of Syngenta.[1] As a member of the diphenyl ether class of herbicides, it represented a significant chemical group for weed management during the mid-20th century. Marketed under trade names such as Preforan and Soyex, this compound was used for selective weed control in a range of important agricultural crops.[1]

The development of this compound was part of a broader expansion in the agrochemical industry following World War II, which saw the introduction of many synthetic herbicides.[2] However, with the progression of herbicide science, newer generations of PPO inhibitors and other herbicidal modes of action with improved efficacy, crop safety, and environmental profiles were developed. Consequently, this compound is now considered an obsolete herbicide and is no longer approved for use in many regions, including the European Union.[3]

Timeline of Key Events

-

1968: First reported in scientific literature.[1]

-

Post-1968: Development and commercialization by Ciba-Geigy AG.[1]

-

Obsolete Status: Currently considered an obsolete herbicide with limited to no use in modern agriculture.[1]

Chemical and Physical Properties

This compound is an organic compound characterized by a trifluoromethyl group and two nitro groups attached to a diphenyl ether core.

| Property | Value |

| IUPAC Name | 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |

| Synonyms | Fluorodiphen, Preforan, Soyex, C-6989 |

| CAS Number | 15457-05-3 |

| Molecular Formula | C₁₃H₇F₃N₂O₅ |

| Molecular Weight | 328.20 g/mol |

| Physical State | Yellow crystalline solid |

| Herbicide Class | Diphenyl ether |

| HRAC MoA Class | E |

| WSSA MoA Class | 14 |

Synthesis of this compound

The commercial synthesis of this compound is a two-step process involving a nucleophilic aromatic substitution.[1]

Step 1: Nitration of 4-chlorobenzotrifluoride 4-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid ("mixed acid"). This reaction yields 2-chloro-5-(trifluoromethyl)nitrobenzene. The desired 2-nitro isomer is then separated by steam distillation.

Step 2: Nucleophilic Aromatic Substitution The intermediate, 2-chloro-5-(trifluoromethyl)nitrobenzene, is reacted with the sodium salt of 4-nitrophenol. In this reaction, the phenoxide displaces the chloride ion to form the diaryl ether linkage. The crude this compound product is then precipitated by diluting the reaction mixture with water and acidifying it. The final product is purified by filtration, washing, and recrystallization from ethanol.[1]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound belongs to the group of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[4][5] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll and heme.[6]

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX (Protogen IX), in the plant cell.[4] This excess Protogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX (Proto IX) by a non-enzymatic, light-dependent reaction.[4]

Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂).[4] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption and breakdown of cell membranes.[6] The loss of membrane integrity results in cellular leakage, tissue necrosis, and ultimately, the death of the susceptible plant.

Weed Control Spectrum and Crop Applications

This compound was known for its broad-spectrum control of annual broadleaf weeds and some grasses.[1] Its application was primarily as a pre-emergence or early post-emergence herbicide.

Target Weeds: While specific quantitative efficacy data is scarce in readily available literature, this compound was reported to be effective against a range of common agricultural weeds.

Crop Applications: this compound was used in a variety of crops, including:

-

Soybeans

-

Cotton

-

Rice

-

Peanuts

-

Maize

-

Various vegetables and fruits[1]

It was noted that some vegetable crops exhibited sensitivity to this compound, indicating a narrow margin of selectivity in certain applications.[1]

Toxicological Profile

The toxicological data for this compound indicates potential hazards to human health and the environment.

| Endpoint | Classification/Value | Reference(s) |

| Acute Oral Toxicity | Data not readily available in public sources. | |

| Acute Dermal Toxicity | Data not readily available in public sources. | |

| Acute Inhalation Toxicity | Harmful if inhaled (GHS Category 4) | [3] |

| Eye Irritation | Causes serious eye irritation (GHS Category 2) | [3] |

| Aquatic Toxicity | Very toxic to aquatic life (GHS Acute 1) | [3] |

The high aquatic toxicity is a common characteristic of many diphenyl ether herbicides and likely contributed to the regulatory scrutiny and eventual obsolescence of this compound.

Environmental Fate

The environmental fate of a herbicide determines its persistence, mobility, and potential for off-target effects.

-